molecular formula C18H18N2O2 B11593664 5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11593664
M. Wt: 294.3 g/mol
InChI Key: FQOIJHVMMAVMKB-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2,3-dimethylphenol with a suitable methylating agent to form 2,3-dimethylphenyl methyl ether. This intermediate is then reacted with a nitrile oxide, generated in situ from a suitable precursor, to form the oxadiazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding phenolic derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,3-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O2/c1-12-6-4-8-15(10-12)18-19-17(22-20-18)11-21-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3

InChI Key

FQOIJHVMMAVMKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC(=C3C)C

Origin of Product

United States

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